2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-5-9-18(10-6-16)24-21(29)15-31-22-14-13-20-25-26-23(28(20)27-22)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOOZCRTAHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide , a complex organic molecule, belongs to the class of phenylpyridazines. Its unique structure, featuring a triazole ring fused with a pyridazine, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including antitumor effects and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Triazole and Pyridazine Rings : Known pharmacophores associated with kinase inhibition.
- Ethoxyphenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.
- Acetamide Group : Offers opportunities for further modification to improve potency and selectivity.
The molecular formula is with a molecular weight of approximately 396.52 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Antitumor Activity
Studies have shown that derivatives of triazoles and pyridazines can possess anticancer properties. For instance:
- A related compound demonstrated significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
- Another study indicated that certain triazole derivatives showed effective inhibition against breast cancer cell lines .
Kinase Inhibition
The presence of the triazole ring suggests that this compound may inhibit specific kinases involved in cancer pathways. Kinase inhibitors are crucial in targeted cancer therapies.
Antimicrobial Properties
Similar compounds have exhibited antimicrobial activity:
- Compounds based on thioacetamide derivatives have shown potential antibacterial effects against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Anticancer activity against HCT-116 cells | 6.2 μM |
| Study 2 | Inhibition of breast cancer cell lines | 27.3 μM (T47D) |
| Study 3 | Antimicrobial effects against pathogenic bacteria | Varies by compound |
Potential Applications
Given its structural characteristics and biological activity:
- Cancer Therapy : As a potential kinase inhibitor, it could be developed into a targeted therapy for various cancers.
- Antimicrobial Agents : Its derivatives may serve as lead compounds in developing new antibiotics.
- Drug Development : The compound's structure allows for modifications that could enhance its therapeutic index.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- Ethoxy vs.
- Thioether vs. Ether Linkages : Thioether linkages (as in the target compound) are less prone to oxidative metabolism than ethers, suggesting improved metabolic stability .
- Acetamide Substitutions : The N-(4-ethylphenyl) group in the target compound may offer steric hindrance, reducing off-target interactions compared to simpler acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
